molecular formula C6H12ClN B1285943 7-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 27514-07-4

7-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1285943
CAS No.: 27514-07-4
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane hydrochloride is a bridged heterocyclic compound that features a nitrogen atom within its bicyclic structure. This compound is known for its unique structural properties and is often used in various chemical and biological research applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Azabicyclo[2.2.1]heptane hydrochloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acetylcholine receptors, where it acts as an agonist. This interaction is similar to that of epibatidine, which is known for its high affinity towards these receptors . The binding of this compound to nicotinic acetylcholine receptors results in the activation of these receptors, leading to various downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of nicotinic acetylcholine receptors by this compound leads to an influx of calcium ions, which in turn triggers various signaling cascades . These cascades can result in changes in gene expression, affecting cellular metabolism and other cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nicotinic acetylcholine receptors. The binding of this compound to the receptors induces a conformational change, leading to the opening of ion channels and the subsequent influx of calcium ions . This influx of calcium ions is a critical step in the activation of various signaling pathways, which ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at room temperature but can degrade under extreme conditions . Long-term exposure to this compound has been shown to result in sustained activation of nicotinic acetylcholine receptors, leading to prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including overstimulation of the receptors and potential neurotoxicity . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . The metabolites of this compound are then excreted through the kidneys.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles. This method, however, often results in low yields . An improved synthesis involves a five-step process starting from N-carbomethoxypyrrole and acetylene dicarboxylic ester, which yields the desired compound in up to 36% yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as platinum oxide can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield halogenated derivatives .

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585846
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27514-07-4
Record name 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azabicyclo[2.2.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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